
Diethyl-(12-phosphonododecyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-(12-phosphonododecyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two phosphonate groups attached to a dodecyl chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-(12-phosphonododecyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dodecyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the halide, resulting in the formation of the phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, and the product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-(12-phosphonododecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl-(12-phosphonododecyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl-(12-phosphonododecyl)phosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in stabilizing various chemical structures and enhancing the performance of materials. The molecular targets and pathways involved include interactions with metal ions and hydrogen bonding with other molecules, leading to enhanced stability and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonate
- Dodecyl phosphonate
- Tetraethyl-[1,1′-biphenyl]-4,4’diylbis-(phosphonate)
Uniqueness
Diethyl-(12-phosphonododecyl)phosphonate is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its ability to interact with organic and inorganic materials. This makes it particularly useful in applications requiring enhanced stability and compatibility with various substrates .
Eigenschaften
Molekularformel |
C20H44O6P2 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1,12-bis(diethoxyphosphoryl)dodecane |
InChI |
InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
FQOSCOKXLMUKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



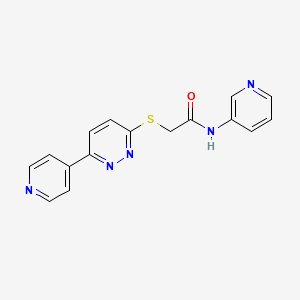


![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)

![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
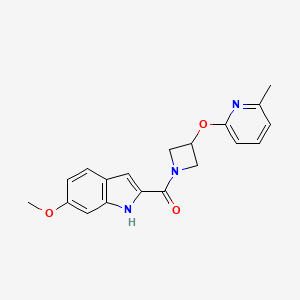
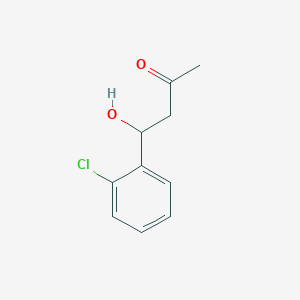
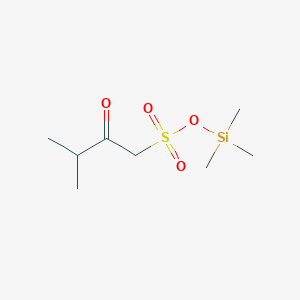
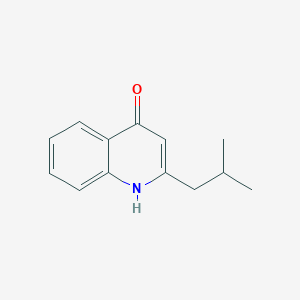
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
